molecular formula C8H7NO2 B075652 2-(3,4-Dihydroxyphenyl)acetonitrile CAS No. 1126-62-1

2-(3,4-Dihydroxyphenyl)acetonitrile

Cat. No. B075652
CAS RN: 1126-62-1
M. Wt: 149.15 g/mol
InChI Key: IXDSDBYUZFMVBW-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroxyphenyl)acetonitrile is a chemical compound that has been explored in various scientific studies for its synthesis, molecular structure, and chemical properties. This compound, like other acetonitriles, is of interest for its potential in synthetic chemistry and materials science due to its functional groups.

Synthesis Analysis

A concise synthesis approach has been developed for 2-(2-hydroxyphenyl)acetonitriles, which could be closely related to the synthesis of 2-(3,4-Dihydroxyphenyl)acetonitrile. This method involves the reaction of trimethylsilyl cyanide and o-quinone methides generated in situ from 2-(1-tosylalkyl)phenols under basic conditions. Furthermore, these compounds can be transformed into benzofuranones, showcasing their versatility in chemical synthesis (Wu et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively analyzed through various spectroscopic techniques, including X-ray diffraction. For example, the structure of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile, a compound with some structural similarities, was elucidated to reveal insights into its crystalline form and interactions (Otero et al., 2017).

Scientific Research Applications

  • Pharmaceuticals and Organic Synthesis

    • Application : “2-(3,4-Dihydroxyphenyl)acetonitrile” is known for its multifunctional properties and finds utility in fields including pharmaceuticals and organic synthesis.
  • Organic Solvent and Intermediate in Organic Synthesis

    • Application : Acetonitrile, including its derivatives like “2-(3,4-Dihydroxyphenyl)acetonitrile”, is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis .
    • Methods of Application : In one process, Cu (OAc) 2 is used as the catalyst, and acetonitrile is used as the solvent and the CN source to synthesize arylacrylonitriles . The reaction conditions can tolerate a variety of substrates, including electron-donating groups, strong electron-withdrawing groups, and sterically bulky groups .
    • Results or Outcomes : The widespread use of acetonitrile has led to the development of new methods for the synthesis of a variety of important compounds .
  • Chemical Research

    • Application : “2-(3,4-Dihydroxyphenyl)acetonitrile” can be used in chemical research as a building block for the synthesis of more complex molecules .
  • Tyrosinase Inhibitor

    • Application : “2-(3,4-Dihydroxyphenyl)acetonitrile” could potentially be used as a tyrosinase inhibitor, which has strong decolorizing effects .
    • Results or Outcomes : The outcomes would also depend on the specific application. In this case, it could be used to inhibit the action of tyrosinase, which could have potential applications in fields like dermatology .
  • Electrochemical Conversions

    • Application : Acetonitrile, including its derivatives like “2-(3,4-Dihydroxyphenyl)acetonitrile”, is used in the field of electrochemical conversions. Due to its good conductivity and environmentally friendly features, it has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds .
    • Results or Outcomes : The outcomes would also depend on the specific application. In this case, it could be used to synthesize a variety of important compounds .
  • Neurotransmitter Metabolite

    • Application : “2-(3,4-Dihydroxyphenyl)acetonitrile” could potentially be used as a metabolite of the neurotransmitter dopamine .
    • Results or Outcomes : The outcomes would also depend on the specific application. In this case, it could be used in the study of neurotransmitter metabolism .

Safety And Hazards

Like all chemicals, 2-(3,4-Dihydroxyphenyl)acetonitrile should be handled with care. It is classified as a flammable liquid (Category 2), and it can cause acute toxicity if swallowed, inhaled, or comes into contact with the skin . It can also cause serious eye irritation .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,10-11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDSDBYUZFMVBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447959
Record name 2-(3,4-Dihydroxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dihydroxyphenyl)acetonitrile

CAS RN

1126-62-1
Record name 2-(3,4-Dihydroxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of benzo[1,3]dioxol-5-yl-acetonitrile (0.50 g, 3.1 mmol) in CH2Cl2 (15 mL) was added dropwise BBr3 (0.78 g, 3.1 mmol) at −78° C. under N2. The mixture was slowly warmed to room temperature and stirred overnight. H2O (10 mL) was added to quench the reaction and the CH2Cl2 layer was separated. The aqueous phase was extracted with CH2Cl2 (2×7 mL). The combined organics were washed with brine, dried over Na2SO4 and purified by column chromatography on silica gel (Petroleum Ether/EtOAc 5:1) to give (3,4-dihydroxy-phenyl)-acetonitrile (0.25 g, 54%) as a white solid. 1H NMR (DMSO-d6, 400 MHz) δ 9.07 (s, 1H), 8.95 (s, 1H), 6.68-6.70 (m, 2H), 6.55 (dd, J=8.0, 2.0 Hz, 1H), 3.32 (s, 2H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Hydrogen chloride gas is bubbled through a suspension of 2 moles (354 g) of homoveratronitrile in 161 mL of pyridine, with stirring and under a nitrogen atmosphere. As soon as the temperature reaches 115° C. and becomes stable, the bubbling is discontinued; the reaction medium is heated to 170° C. for 3 hours. During this period, hydrogen chloride is bubbled through for 5 to 10 minutes at approximately half-hourly intervals. When the reaction has ended, the reaction mixture is poured into a mixture of ice and water (1.2 kg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
354 g
Type
reactant
Reaction Step One
Quantity
161 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-Dihydroxyphenyl)acetonitrile
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2-(3,4-Dihydroxyphenyl)acetonitrile
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Citations

For This Compound
7
Citations
AK Hatstat - 2016 - dlynx.rhodes.edu
L-DOPA, a dopamine precursor, is commonly used as a pharmacological treatment for patients with conditions such as Parkinson’s disease. Therapeutic L-DOPA, as well as the …
Number of citations: 2 dlynx.rhodes.edu
AK Hatstat, M Morris, LW Peterson, M Cafiero - … and Theoretical Chemistry, 2016 - Elsevier
Catechol-O-methyltransferase (COMT) deactivates dopamine and other catecholic substrates via the methylation of a hydroxyl group. The targeted inhibition of COMT can prevent …
Number of citations: 14 www.sciencedirect.com
AK Hatstat, GM Kennedy, TR Squires… - Bioorganic & Medicinal …, 2023 - Elsevier
l-DOPA, a dopamine precursor, is commonly used as a treatment for patients with conditions such as Parkinson’s disease. This therapeutic l-DOPA, as well as the dopamine derived …
Number of citations: 5 www.sciencedirect.com
M Barthel, D Dini, S Vagin… - European Journal of …, 2002 - Wiley Online Library
A facile synthesis of highly soluble, axially substituted titanium(IV) phthalocyanines is described. The reaction of tetra‐tert‐butylphthalocyaninatotitanium oxide tBu 4 PcTiO with the …
DL Brown - 1986 - scholarscompass.vcu.edu
In order to prepare more effective inhibitors of ribonucleotide reductase a series of 4-substituted and 4, 5-disubstituted catechols were synthesized and tested. The derivatives …
Number of citations: 3 scholarscompass.vcu.edu
D Bigler - 2015 - dlynx.rhodes.edu
Sulfotransferase 1A3 (SULT1A3) helps regulate various endogenous and exogenous substrates in the body via sulfation. Dopamine and acetaminophen, for example, are known to be …
Number of citations: 0 dlynx.rhodes.edu
D Dini, M Hanack - The porphyrin handbook, 2003 - books.google.com
One of the first problems that arises when dealing with such a broad subject as the physical properties of phthalocyanines (Pc’s) is the matter of limiting the subject. First we must ask: …
Number of citations: 147 books.google.com

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